Kdo Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16N4O7 |

|---|---|

Molecular Weight |

280.24 g/mol |

IUPAC Name |

azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |

InChI |

InChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1 |

InChI Key |

MMNDMXWELAQOMB-LBDSCFHVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |

Canonical SMILES |

C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |

Origin of Product |

United States |

Foundational & Exploratory

what is Kdo Azide and its chemical structure

An In-depth Technical Guide to Kdo Azide for Researchers and Drug Development Professionals

Introduction

8-Azido-3,8-dideoxy-D-manno-octulosonic acid, commonly known as this compound, is a pivotal chemical tool in the fields of glycobiology, molecular biology, and drug development.[1] It is a synthetic analogue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a naturally occurring eight-carbon sugar that is an essential component of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[2][3][4][5]

The defining feature of this compound is the replacement of the hydroxyl group at the C8 position with an azide moiety. This modification is remarkably well-tolerated by the bacterial enzymatic machinery, allowing this compound to be metabolically incorporated into nascent LPS molecules on the bacterial cell surface. The embedded azide group then serves as a chemical handle for bioorthogonal "click" chemistry reactions, enabling the selective attachment of reporter molecules such as fluorescent dyes or affinity tags. This powerful two-step process of metabolic labeling followed by click chemistry provides a highly specific method for visualizing, tracking, and isolating Gram-negative bacteria and their LPS components for a wide range of research applications, from studying bacterial physiology to developing targeted therapeutics.

Chemical Structure and Properties

This compound is a derivative of the monosaccharide Kdo. The core structure is an eight-carbon alpha-keto acid with an azide group at the terminal (C8) position.

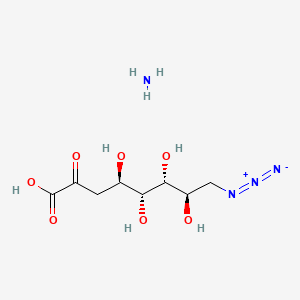

Chemical Structure:

Caption: Chemical structure of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (this compound).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid | |

| Synonyms | 8-Azido-3,8-dideoxy-D-manno-octulosonic acid, Kdo-8-N₃ | |

| CAS Number | 1380099-68-2 | |

| Molecular Formula | C₈H₁₆N₄O₇ | |

| Molecular Weight | 280.24 g/mol | |

| Appearance | White to light yellow solid / lyophilized powder | |

| Purity | >90% to ≥99% (HPLC) | |

| Solubility | Soluble in Water, DMSO, DMF | |

| Canonical SMILES | C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N | |

| Storage Conditions | -20°C, sealed from moisture |

Mechanism of Action and Applications

The utility of this compound stems from a two-stage mechanism: metabolic incorporation into bacterial LPS followed by bioorthogonal click chemistry for detection or conjugation.

Metabolic Labeling of Lipopolysaccharides (LPS)

Gram-negative bacteria can uptake exogenous this compound from their environment. Inside the bacterial cytosol, it is recognized by the same biosynthetic machinery as native Kdo. The key enzyme, CMP-Kdo synthase (KdsB), activates this compound by converting it to CMP-Kdo-8-N₃. Subsequently, CMP-Kdo transferases incorporate this azido-modified sugar into the lipid A core, forming a modified LPS structure. This entire process effectively decorates the outer membrane of the bacterium with azide functional groups.

Caption: Workflow of metabolic incorporation of this compound into bacterial LPS.

Bioorthogonal Click Chemistry

Once the azide groups are displayed on the cell surface, they are available for covalent ligation to probes containing a complementary functional group. This is achieved through "click" chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility.

Two primary types of click reactions are used with this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. While highly efficient, the copper catalyst can be toxic to living cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. This method is ideal for live-cell imaging and in vivo applications due to its bioorthogonality and lack of cytotoxicity.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a cell surface.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis of this compound and its use in a typical metabolic labeling experiment. These protocols are derived from published literature and should be adapted and optimized for specific experimental contexts.

Chemical Synthesis of this compound (Kdo-8-N₃)

The synthesis of this compound is a multi-step process that starts from D-arabinose and involves the key intermediate 5-azido-5-deoxy-D-arabinose.

Protocol Outline:

-

Synthesis of 5-azido-5-deoxy-D-arabinose (Ara-5-N₃):

-

Protect the anomeric carbon of D-arabinose by converting it to a methyl acetal (e.g., using 0.18 N HCl in MeOH). This step helps to lock the sugar in its furanose conformation.

-

Selectively iodinate the primary alcohol at the C5 position (e.g., using iodine, imidazole, and triphenylphosphine in THF).

-

Displace the iodide with an azide group by reacting with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80°C).

-

Hydrolyze the acetal protecting group (e.g., using Amberlite-H⁺ resin in water) to yield Ara-5-N₃.

-

-

Aldol Reaction and Decarboxylation:

-

Perform an aldol reaction between the synthesized Ara-5-N₃ and oxaloacetate in an aqueous basic solution (e.g., pH 12 with NaOH).

-

Induce decarboxylation of the resulting intermediate to form this compound. This is typically achieved by adding a divalent metal catalyst like Nickel(II) chloride (NiCl₂) and heating at a controlled pH (e.g., pH 5, 50°C).

-

-

Purification:

-

Purify the final this compound product using appropriate chromatographic techniques, such as anion-exchange chromatography.

-

Metabolic Labeling and Fluorescence Microscopy of E. coli

This protocol describes the labeling of E. coli LPS with this compound and subsequent visualization using SPAAC click chemistry.

Materials:

-

E. coli strain (e.g., BW25113)

-

Growth medium (e.g., LB or M9 minimal media)

-

This compound stock solution (e.g., 50 mM in sterile water or DMSO)

-

DBCO-conjugated fluorophore (e.g., DBCO-488) stock solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Bacterial Culture Preparation: Inoculate the desired E. coli strain into fresh growth medium and grow to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).

-

Metabolic Labeling:

-

Add this compound to the bacterial culture to a final concentration of 1-5 mM.

-

As a negative control, prepare a parallel culture without this compound.

-

Continue to incubate the cultures under normal growth conditions for a period of several hours to allow for incorporation of the azide sugar into the LPS.

-

-

Cell Harvesting and Washing:

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Discard the supernatant and wash the cell pellet twice with cold PBS to remove unincorporated this compound and media components.

-

-

Click Chemistry Reaction (SPAAC):

-

Resuspend the washed cell pellets in PBS.

-

Add the DBCO-fluorophore to a final concentration of 25-100 µM.

-

Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Final Washing and Imaging:

-

Wash the cells twice with PBS to remove unreacted fluorophore.

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount the cells on a microscope slide and visualize using fluorescence microscopy with the appropriate filter set for the chosen fluorophore. A strong fluorescent signal localized to the cell periphery is indicative of successful LPS labeling.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Kdo-Azide Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)-azide metabolic labeling principle, a powerful technique for studying the outer membrane of Gram-negative bacteria. We will delve into the core concepts, detailed experimental protocols, and data presentation to facilitate the application of this method in research and development.

Core Principle of Kdo-Azide Metabolic Labeling

Kdo-azide metabolic labeling is a bioorthogonal chemical reporter strategy used to selectively tag and visualize lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The principle relies on introducing a synthetically modified sugar, Kdo-azide (8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid), into the bacterial cells.[2]

The core of this technique lies in the following key aspects:

-

Metabolic Incorporation: Kdo is an essential and conserved component of the inner core of LPS in almost all Gram-negative bacteria. Bacteria can uptake exogenous Kdo or its analogs through transport proteins like the sialic acid transporter NanT. The Kdo-azide, being an analog of Kdo, is recognized and incorporated into the nascent LPS molecules during their biosynthesis.

-

Bioorthogonal Azide Group: The azide group (-N₃) on the Kdo molecule is a small, bioorthogonal chemical reporter. This means it does not interfere with the natural biological processes of the cell and is absent in most biological systems, ensuring specific labeling.

-

Click Chemistry: The incorporated azide group serves as a handle for a highly specific and efficient chemical reaction known as "click chemistry". This typically involves either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). In these reactions, the azide group on the LPS reacts with a fluorescent probe or another tag that carries a complementary alkyne group, allowing for visualization and analysis.

Signaling Pathways and Experimental Workflows

LPS Biosynthesis and Kdo-Azide Incorporation

Gram-negative bacteria synthesize LPS through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway allows for the uptake and utilization of exogenous Kdo. Kdo-azide is transported into the cytoplasm and then activated to its CMP derivative by the enzyme CMP-Kdo synthase (KdsB). This activated form, CMP-Kdo-azide, is then transferred to lipid A by CMP-Kdo transferase, incorporating the azide-modified sugar into the growing LPS molecule.

References

- 1. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Azido 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Azido-3,8-dideoxy-D-manno-octulosonic Acid (Kdo-N3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (Kdo-N3), a pivotal tool in the study of Gram-negative bacteria. Kdo-N3 is a synthetic derivative of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), an essential component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] The introduction of an azide moiety allows for the metabolic labeling and visualization of LPS biosynthesis and dynamics through bioorthogonal click chemistry.[4][5]

Core Properties of Kdo-N3

A summary of the key quantitative data for Kdo-N3 is presented below, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₃N₃O₇ | |

| Molecular Weight | 263.21 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | |

| Spectroscopic Data | ¹H NMR (600 MHz, D₂O) for the major α-pyranose form: δ 4.07 (dq, J = 12.0, 5.1, 4.1 Hz, 1H, H-4), 4.02 (dd, J = 2.0, 1.0 Hz, 1H, H-5), 3.89 (ddd, J = 10.9, 5.3, 2.5 Hz, 1H, H-7) | |

| Purity | Residual pyruvate can be present from synthesis; a 4 mol% residual pyruvate was reported in one study. |

Biological Activity and Applications

Kdo-N3 serves as a chemical reporter to probe the intricacies of LPS biosynthesis and transport. It is taken up by Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, primarily through the sialic acid transporter NanT. Once inside the cytoplasm, it is processed by the same enzymatic machinery as endogenous Kdo.

The metabolic incorporation of Kdo-N3 into the LPS core structure allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This enables the visualization of LPS localization, transport, and dynamics in living cells.

The efficiency of Kdo-N3 incorporation can be influenced by several factors, including the bacterial strain and the composition of the growth medium. For instance, labeling efficiency has been observed to differ between various E. coli serotypes. Furthermore, the presence of the azido group can interfere with the enzymatic utilization of the molecule, leading to a lower incorporation efficiency compared to native Kdo. Studies have shown a 6-fold reduction in the specificity constant of the CMP-Kdo synthetase (KdsB) for Kdo-N3 compared to Kdo. This can result in the formation of truncated LPS structures.

Experimental Protocols

Detailed methodologies for key experiments involving Kdo-N3 are provided below.

Chemical Synthesis of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (Kdo-N3)

The synthesis of Kdo-N3 can be achieved through a two-step aldol reaction followed by decarboxylation. An optimized protocol involves the reaction of 5-azido-5-deoxy-D-arabinose with oxaloacetate.

-

Step 1: Aldol Reaction: 5-azido-5-deoxy-D-arabinose is reacted with oxaloacetate at a basic pH (pH 12).

-

Step 2: Decarboxylation: The product from the aldol reaction is then subjected to decarboxylation using NiCl₂ at a slightly acidic pH (pH 5) and elevated temperature (50°C) to yield Kdo-N3.

Metabolic Labeling of E. coli with Kdo-N3

This protocol describes the general procedure for incorporating Kdo-N3 into the LPS of E. coli.

-

Bacterial Culture: Grow E. coli (e.g., K-12 strain) overnight in a suitable medium such as Luria-Bertani (LB) or M9 minimal medium.

-

Inoculation: Inoculate fresh medium with the overnight culture.

-

Supplementation: Add Kdo-N3 to the culture at a final concentration ranging from 1 mM to 5 mM.

-

Incubation: Incubate the culture for a sufficient period to allow for bacterial growth and incorporation of Kdo-N3 (e.g., 16 hours). The optimal incubation time may need to be determined empirically.

-

Cell Harvesting: Pellet the cells by centrifugation.

-

Washing: Wash the cell pellet to remove unincorporated Kdo-N3.

Visualization of Kdo-N3 Labeled LPS by SDS-PAGE and Fluorescence Imaging

This protocol allows for the analysis of Kdo-N3 incorporation into LPS.

-

Click Reaction: Resuspend the washed, Kdo-N3 labeled cells and treat them with a fluorescently-labeled dibenzocyclooctyne (DBCO) reagent (e.g., FAM-DBCO or Cy3-DBCO) for the click reaction.

-

Cell Lysis: Lyse the cells to release the cellular components, including the labeled LPS.

-

Proteinase K Digestion: Treat the cell lysate with proteinase K to digest proteins that may interfere with LPS analysis.

-

SDS-PAGE: Separate the LPS molecules by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a Tris-Tricine system, which is suitable for resolving low molecular weight molecules like LPS. A 16% acrylamide gel is commonly used.

-

Fluorescence Imaging: Visualize the fluorescently labeled LPS bands in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Total LPS Staining (Optional): After fluorescence imaging, the gel can be stained with a total LPS stain, such as a silver stain or a fluorescent stain like Pro-Q Emerald 300, to visualize all LPS species and assess the relative incorporation of Kdo-N3.

Fluorescence Microscopy of Kdo-N3 Labeled Bacteria

This protocol enables the visualization of LPS localization on the surface of intact bacteria.

-

Metabolic Labeling and Click Reaction: Label the bacteria with Kdo-N3 and a fluorescent DBCO reagent as described above.

-

Washing: Wash the cells to remove excess fluorescent probe.

-

Microscopy: Resuspend the cells and mount them on a microscope slide.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used. Phase-contrast or differential interference contrast (DIC) images can be captured to visualize the cell morphology. The fluorescent signal is typically observed at the periphery of the cells, confirming the localization of the labeled LPS to the outer membrane.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving Kdo-N3.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Role of 3-deoxy-D-manno-oct-2-ulosonic Acid (Kdo) in Gram-negative Bacterial Cell Walls

Executive Summary

3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an eight-carbon sugar that serves as a cornerstone in the architecture of the Gram-negative bacterial outer membrane.[1][2][3] As an essential component of lipopolysaccharide (LPS), Kdo forms the critical covalent bridge between the membrane-anchoring lipid A moiety and the core oligosaccharide, making it indispensable for the structural integrity and viability of most Gram-negative bacteria.[4][5] The biosynthetic pathway for Kdo is highly conserved across a broad spectrum of pathogenic bacteria and is absent in humans, rendering its enzymes prime targets for the development of novel, selective antibacterial agents. This guide provides a comprehensive technical overview of Kdo's structure, biosynthesis, and function, details key experimental methodologies, and explores its validated role as a target for antimicrobial drug discovery.

The Structure and Crucial Location of Kdo in Lipopolysaccharide (LPS)

LPS is a complex glycolipid that constitutes the major component of the outer leaflet of the Gram-negative outer membrane. It is typically composed of three distinct domains:

-

Lipid A: The hydrophobic, endotoxic anchor that is embedded in the outer membrane.

-

Core Oligosaccharide: A non-repeating oligosaccharide attached to lipid A. It is subdivided into the highly conserved inner core and a more variable outer core.

-

O-Antigen: A repeating polysaccharide chain that extends from the core, representing the primary antigenic determinant of the bacterium. This component is absent in some species, resulting in a lipooligosaccharide (LOS).

Kdo is the foundational component of the inner core, providing the essential linkage between lipid A and the entire polysaccharide portion of LPS. In canonical structures like that of Escherichia coli, two Kdo residues are attached to the 6'-position of the lipid A glucosamine disaccharide. The inner Kdo (Kdo I) is directly linked to lipid A, while the outer Kdo (Kdo II) is attached to the first. This Kdo₂-lipid A structure is considered the minimal LPS configuration required for the viability of most Gram-negative bacteria.

While the Kdo₂-lipid A structure is common, variations exist. For instance, Haemophilus influenzae has only one Kdo residue, whereas Chlamydia trachomatis possesses at least three. The linkage of Kdo to lipid A is an acid-labile α-ketosidic bond, a chemical property often exploited in LPS analysis.

The Kdo Biosynthetic Pathway: A Chain of Essential Reactions

The synthesis of Kdo is a four-step enzymatic pathway that occurs in the bacterial cytoplasm. This pathway is a branch of the pentose phosphate pathway and is highly conserved.

-

Isomerization: The pathway begins with the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). This reversible reaction is catalyzed by D-arabinose-5-phosphate isomerase (API), encoded by the kdsD gene.

-

Condensation: Kdo-8-phosphate synthase (kdsA) catalyzes the condensation of A5P with phosphoenolpyruvate (PEP) to form 3-deoxy-D-manno-octulosonate-8-phosphate (Kdo-8-P).

-

Dephosphorylation: The phosphate group at the 8th position is removed from Kdo-8-P by the specific phosphatase, Kdo-8-phosphate phosphatase (kdsC), yielding free Kdo.

-

Activation: Before it can be transferred to lipid A, Kdo must be activated. CMP-Kdo synthetase (kdsB) catalyzes the reaction of Kdo with cytidine triphosphate (CTP) to produce the activated sugar-nucleotide, CMP-Kdo.

Table 1: Enzymes of the Kdo Biosynthetic Pathway

| Gene | Enzyme Name | Abbreviation | Function |

| kdsD (gutQ) | D-arabinose-5-phosphate isomerase | API | Isomerizes D-ribulose 5-phosphate to D-arabinose 5-phosphate. |

| kdsA | Kdo-8-phosphate synthase | Kdo8PS | Condenses D-arabinose 5-phosphate and phosphoenolpyruvate. |

| kdsC | Kdo-8-phosphate phosphatase | KdsC | Hydrolyzes Kdo-8-phosphate to Kdo and inorganic phosphate. |

| kdsB | CMP-Kdo synthetase | CKS | Activates Kdo by transferring a CMP moiety from CTP. |

Incorporation of Kdo into the LPS Core

The transfer of activated CMP-Kdo to the lipid A precursor is catalyzed by a Kdo transferase , a glycosyltransferase encoded by the waaA (or kdtA) gene. This enzyme is a bifunctional protein capable of sequentially transferring two Kdo residues to lipid IVA (a tetra-acylated precursor of lipid A). This entire process occurs on the cytoplasmic face of the inner membrane before the completed Kdo₂-lipid A core is flipped to the periplasmic side by the ABC transporter MsbA for the subsequent addition of the outer core and O-antigen.

Kdo as a Linchpin for Bacterial Viability and Function

The presence of Kdo in LPS is critical for multiple aspects of bacterial physiology and survival.

-

Outer Membrane Integrity: The Kdo₂-lipid A moiety is the minimum structure required to maintain a stable and functional outer membrane. Mutants unable to synthesize or incorporate Kdo exhibit severe defects in their cell envelope, leading to increased permeability and ultimately, cell death under normal growth conditions.

-

Permeability Barrier: A complete LPS layer, anchored by Kdo, provides an effective barrier against a wide range of harmful substances, including hydrophobic antibiotics, detergents, and host-derived antimicrobial peptides. Disruption of the Kdo region compromises this barrier, rendering the bacteria hypersensitive to such agents.

-

Host-Pathogen Interactions: While lipid A is the primary trigger of the host innate immune response via Toll-like receptor 4 (TLR4), the structure of the inner core, including Kdo, can influence this interaction. Furthermore, the Kdo core has been shown to be essential for the surface retention of certain secreted toxins, such as the heat-labile enterotoxin of enterotoxigenic E. coli (ETEC). Structural differences in the Kdo region, such as phosphorylation, can dictate whether a toxin is secreted or remains cell-associated.

The Kdo Pathway: A Prime Target for Novel Antibacterials

The urgent need for new antibiotics against multidrug-resistant Gram-negative pathogens has intensified the search for novel drug targets. The Kdo biosynthetic pathway is an exceptionally attractive candidate for several reasons:

-

Essentiality: The pathway is indispensable for the viability of a wide range of clinically relevant Gram-negative bacteria.

-

Conservation: The enzymes, particularly KdsA and KdsB, are highly conserved across different bacterial species, suggesting that inhibitors could have broad-spectrum activity.

-

Lack of Human Homologs: The Kdo pathway is absent in mammals, minimizing the potential for mechanism-based toxicity and ensuring high selectivity for the bacterial target.

Research has focused on developing inhibitors against the key enzymes of this pathway.

References

- 1. Bacterial β-Kdo glycosyltransferases represent a new glycosyltransferase family (GT99) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]

- 3. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bioorthogonal Chemistry with Kdo Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by the native biological processes.[1][2][3][4] This powerful set of tools allows for the specific labeling and visualization of biomolecules in their natural environment. The concept, pioneered by Carolyn R. Bertozzi, relies on the introduction of a chemical "reporter" group, one that is abiotic and possesses a unique reactivity, into a target biomolecule.[2] This reporter can then be selectively targeted with a probe carrying a complementary reactive group. The azide group (-N₃) is an exemplary bioorthogonal reporter due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems.

Kdo Azide: A Tool for Probing Gram-Negative Bacteria

3-deoxy-D-manno-oct-2-ulopyranosonic acid azide (this compound) is a synthetic analog of Kdo, a crucial and conserved sugar component of the lipopolysaccharide (LPS) inner core in the outer membrane of most Gram-negative bacteria. By introducing an azide group, typically at the C8 position (8-N₃-Kdo), this molecule serves as a metabolic handle to study LPS biosynthesis, transport, and dynamics. Gram-negative bacteria can uptake exogenous this compound and incorporate it into their nascent LPS through their natural biosynthetic pathways. Once displayed on the bacterial cell surface, the azide group is accessible for bioorthogonal ligation with a variety of probes.

Bioorthogonal Ligation Reactions of this compound

The azide group on the incorporated Kdo can be selectively targeted using two primary bioorthogonal reactions:

-

Click Chemistry: This refers to a group of reactions that are rapid, high-yield, and highly specific.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne. While highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides without the need for a metal catalyst. This makes SPAAC highly suitable for live-cell imaging.

-

-

Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming a stable amide bond. It is a metal-free reaction and one of the earliest examples of a bioorthogonal ligation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the metabolic labeling of Gram-negative bacteria with this compound.

Table 1: this compound Incubation Conditions for Bacterial Labeling

| Bacterium | This compound Concentration | Incubation Time | Growth Medium | Reference |

| Escherichia coli K-12 | 1 mM | 16 hours | - | |

| Escherichia coli K-12 | ≥0.1 mM | ≥4 hours | - | |

| Escherichia coli BW25113 | 1 mM, 5 mM, 10 mM | - | LB or M9 | |

| Myxococcus xanthus DZ2 | - | 24 hours | - |

Table 2: Effects of this compound Analogs on Myxococcus xanthus Growth

| Kdo Analog | Effect on Growth Rate (relative to untreated) | Reference |

| 8-N₃-Kdo | ~52% slower | |

| 7-N₃-Kdo | Faster |

Experimental Protocols

Protocol 1: Metabolic Labeling of E. coli with Kdo-N₃ and Fluorescent Detection

This protocol describes the metabolic incorporation of 8-azido-Kdo (Kdo-N₃) into E. coli LPS followed by fluorescent labeling via SPAAC.

Materials:

-

E. coli strain (e.g., K-12)

-

Luria-Bertani (LB) medium

-

Kdo-N₃ solution (e.g., 100 mM stock in DMSO)

-

Fluorescently labeled strained alkyne (e.g., Alexa Fluor 488-DIBO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Bacterial Culture: Inoculate a culture of E. coli in LB medium and grow to the desired optical density (e.g., early to mid-log phase).

-

Metabolic Labeling: Supplement the bacterial culture with Kdo-N₃ to a final concentration of 1 mM.

-

Incubation: Incubate the culture for a sufficient period to allow for incorporation of the Kdo-N₃ into the LPS. Incubation times of 4 to 16 hours have been shown to be effective.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

-

Washing: Wash the cell pellet with PBS to remove unincorporated Kdo-N₃ and media components.

-

Click Reaction: Resuspend the cells in PBS containing the fluorescently labeled strained alkyne (e.g., Alexa Fluor 488-DIBO). The concentration of the alkyne will depend on the specific reagent and should be optimized.

-

Incubation: Incubate the reaction mixture under conditions suitable for the specific SPAAC reaction (typically at room temperature or 37°C for 30-60 minutes).

-

Washing: Wash the cells with PBS to remove excess fluorescent probe.

-

Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry. Labeled LPS can also be visualized by SDS-PAGE followed by in-gel fluorescence scanning.

Protocol 2: In Vitro SPAAC Reactivity Assay

This protocol can be used to confirm the reactivity of synthesized this compound analogs with a strained alkyne.

Materials:

-

This compound analog (e.g., 8-N₃-Kdo, 7-N₃-Kdo)

-

Dibenzocyclooctyne (DBCO)-amine

-

Reaction buffer (e.g., PBS)

-

Thin-layer chromatography (TLC) plate and developing system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the this compound analog and DBCO-amine in the reaction buffer.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C then 60°C, or a constant 32°C) for a set period (e.g., 60 minutes).

-

Time Points: At various time intervals (e.g., every 5 minutes), take an aliquot of the reaction mixture.

-

TLC Analysis: Spot the aliquots onto a TLC plate.

-

Development: Develop the TLC plate using an appropriate solvent system to separate the reactants from the product.

-

Visualization: Visualize the spots on the TLC plate (e.g., using a UV lamp if the compounds are UV-active, or by staining). The consumption of the starting materials and the appearance of a new spot corresponding to the triazole product confirms the reaction. A study showed that both 8-N₃-Kdo and 7-N₃-Kdo were completely consumed within the first 5 minutes of the reaction with DBCO-amine.

Visualizations

Signaling Pathway

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Workflow

Caption: Workflow for this compound labeling.

Logical Relationship

Caption: Decision factors for ligation chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Incorporation of Kdo Azide into Lipopolysaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) azide analogues are metabolically incorporated into the lipopolysaccharide (LPS) core of Gram-negative bacteria. By leveraging the endogenous LPS biosynthesis pathway, these bioorthogonal chemical reporters enable the visualization and analysis of LPS dynamics, offering a powerful tool for microbiology, drug discovery, and the study of bacterial outer membrane biogenesis. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the processes involved.

Introduction: The Role of Kdo in LPS Structure

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial for maintaining cellular integrity and acts as a primary interface with the host immune system.[1][2] LPS is composed of three distinct domains: the hydrophobic Lipid A anchor, a core oligosaccharide, and a variable O-antigen polysaccharide.[3][4][5]

The inner core region contains a highly conserved, essential sugar, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Kdo forms the critical covalent bridge linking the core oligosaccharide to Lipid A. In many Gram-negative bacteria, including Escherichia coli, the minimal LPS structure required for viability is Kdo₂-Lipid A. Given its conserved and essential nature, the Kdo residue serves as an ideal target for metabolic labeling to study LPS biosynthesis, transport, and spatial organization.

Metabolic labeling with azide-modified Kdo analogues, such as 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N₃), allows for the introduction of a bioorthogonal chemical handle into nascent LPS. This azide group can be specifically tagged with probes via click chemistry for downstream applications.

The Mechanism of Kdo Azide Incorporation

The incorporation of exogenous Kdo-N₃ into LPS is not a passive process but relies on hijacking the native Kdo salvage and incorporation pathway. The mechanism can be broken down into three primary stages: cellular uptake, enzymatic activation, and transfer to Lipid A.

Cellular Uptake

Exogenously supplied Kdo and its analogues are transported from the extracellular environment into the bacterial cytoplasm. In E. coli and Klebsiella pneumoniae, this transport is facilitated by the sialic acid transporter, NanT, which recognizes and imports these sugars.

Enzymatic Activation by CMP-Kdo Synthetase (KdsB)

Once inside the cytoplasm, Kdo-N₃ must be activated before it can be incorporated into the growing LPS molecule. This crucial step is catalyzed by the enzyme CMP-Kdo Synthetase (KdsB). KdsB transfers a cytidine monophosphate (CMP) group from a cytidine triphosphate (CTP) molecule to the anomeric position of Kdo-N₃, yielding CMP-Kdo-N₃ and releasing pyrophosphate.

This activation is a critical control point. The efficiency of KdsB with the azide analogue is lower than with its natural substrate. Studies have shown that the azido moiety interferes with the enzyme's utilization of the sugar. This can result in a lower overall incorporation rate compared to native Kdo.

Transfer to Lipid A by Kdo Transferase (WaaA)

The final step involves the transfer of the activated CMP-Kdo-N₃ to the lipid A precursor, Lipid IVA. This reaction is catalyzed by the Kdo transferase WaaA (also known as KdtA). In E. coli, WaaA is a bifunctional enzyme that sequentially transfers two Kdo residues to Lipid IVA, forming the Kdo₂-Lipid IVA structure that is the foundation of the LPS core. The Kdo-N₃-labeled LPS is then further acylated and transported to the outer membrane via the Lpt pathway.

The resulting product, containing one or two Kdo-N₃ molecules, is integrated into the bacterial outer membrane, where the azide group is exposed and accessible for bioorthogonal ligation reactions.

Diagram 1: this compound Incorporation Pathway

Caption: Metabolic pathway for Kdo-N₃ incorporation into LPS.

Quantitative Analysis of this compound Incorporation

The efficiency of Kdo-N₃ as a metabolic label is dependent on its recognition and processing by the bacterial enzymatic machinery. Quantitative studies have revealed key differences in how Kdo-N₃ is handled compared to its natural counterpart, Kdo.

| Parameter | Value | Organism / Enzyme | Significance | Reference |

| KdsB Specificity Constant (kcat/Km) | ~6-fold reduction for Kdo-N₃ vs. Kdo | E. coli CMP-Kdo Synthetase (KdsB) | The azide modification reduces the catalytic efficiency of the essential activation step. | |

| Overall Incorporation Efficiency | <1% compared to native Kdo | E. coli | Demonstrates that Kdo-N₃ is a relatively poor, but still functional, substrate for the overall pathway. | |

| Growth Effect (8-N₃-Kdo) | ~52% slower growth rate | Myxococcus xanthus | High concentrations of the analogue can exert a metabolic burden or lead to truncated LPS, affecting cell growth. | |

| Substrate Suitability for KdsB | 8-N₃-Kdo is a substrate; 7-N₃-Kdo is not. | M. xanthus CMP-Kdo Synthetase (KdsB) | The position of the azide group is critical for recognition by KdsB. | |

| Resulting LPS Structure | Majority incorporates into truncated LPS (Kdo-N₃-Lipid IVA, (Kdo-N₃)₂-Lipid IVA) | E. coli mutant lacking endogenous Kdo | Suggests the modified sugar may interfere with subsequent steps of core oligosaccharide assembly. |

Experimental Protocols

The following protocols provide a framework for the metabolic labeling of E. coli with Kdo-N₃ and subsequent detection using fluorescence-based methods.

Protocol 1: Metabolic Labeling of E. coli with Kdo-N₃

-

Culture Preparation: Inoculate a starter culture of E. coli (e.g., K-12 strain MG1655) in Lysogeny Broth (LB) and grow overnight at 37°C with shaking.

-

Subculturing: Dilute the overnight culture 1:100 into fresh LB medium. Grow at 37°C with shaking until the culture reaches the early-to-mid exponential phase (OD₆₀₀ ≈ 0.2-0.4).

-

Labeling: Add Kdo-N₃ (e.g., from a sterile stock solution) to the culture to a final concentration of 1 mM.

-

Incubation: Continue to incubate the culture under the same conditions for a defined period. A short "pulse" of 10-15 minutes is often sufficient to label newly synthesized LPS. Longer times (e.g., 90 minutes) can increase signal but may also affect cell physiology.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Washing: Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS) to remove excess, unincorporated Kdo-N₃. The cell pellet is now ready for click chemistry ligation.

Protocol 2: Fluorescent Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is suitable for labeling live cells.

-

Cell Resuspension: Resuspend the washed cell pellet from Protocol 4.1 in PBS.

-

Probe Addition: Add a DBCO-functionalized fluorescent dye (e.g., AZDye 488 DBCO) to the cell suspension to a final concentration of 50 µM.

-

Incubation: Incubate the reaction for 30-45 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted fluorescent probe.

-

Analysis: The fluorescently labeled cells can now be analyzed by:

-

Fluorescence Microscopy: Resuspend the final pellet in PBS, mount on a slide, and image.

-

Flow Cytometry: Resuspend in PBS for quantitative analysis of the cell population.

-

SDS-PAGE: Proceed to Protocol 4.3 for molecular analysis.

-

Protocol 3: Analysis of Labeled LPS by SDS-PAGE and In-Gel Fluorescence

-

Cell Lysis: Resuspend the final cell pellet from Protocol 4.2 in SDS-PAGE loading buffer. Lyse the cells by boiling for 10 minutes.

-

Protein Digestion: To ensure LPS bands are not obscured by protein, treat the lysate with Proteinase K.

-

Electrophoresis: Separate the LPS from the cell lysate using SDS-PAGE, typically with a 15% polyacrylamide gel.

-

In-Gel Fluorescence Imaging: Visualize the fluorescently labeled LPS bands directly in the gel using an appropriate imaging system (e.g., Bio-Rad ChemiDoc with settings for AZDye 488/FITC).

-

(Optional) Total LPS Staining: After fluorescence imaging, the same gel can be stained for total LPS using a specific stain like Pro-Q Emerald 300 to compare the labeled fraction to the total LPS population.

Diagram 2: Experimental Workflow for Kdo-N₃ Labeling

Caption: Workflow for labeling and detecting Kdo-N₃ in LPS.

Conclusion

The metabolic incorporation of this compound into LPS is a robust and highly specific method for labeling the outer membrane of Gram-negative bacteria. While its efficiency is lower than that of the natural Kdo biosynthesis pathway, it is sufficient for a wide range of qualitative and quantitative applications. Understanding the underlying enzymatic mechanism, particularly the roles and limitations of the KdsB and WaaA enzymes, is critical for designing and interpreting experiments. This technique, combining metabolic engineering with bioorthogonal chemistry, provides an invaluable tool for researchers investigating bacterial cell wall dynamics, antibiotic mechanisms, and host-pathogen interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimating the relative rates of lipopolysaccharide synthesis in Escherichia coli K-12 by click chemistry-mediated labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: Lipopolysaccharide biosynthesis - Reference pathway [kegg.jp]

The Rise of the Azide: An In-depth Technical Guide to the Discovery and Development of Azide-Modified Sugars

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and application of azide-modified sugars, powerful tools in chemical biology for elucidating the complex world of glycans. From their conceptual beginnings to their current use in advanced drug discovery, we delve into the core principles, detailed experimental protocols, and quantitative data that underpin this transformative technology.

A Historical Perspective: The Dawn of Bioorthogonal Chemistry

The journey of azide-modified sugars is intrinsically linked to the development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003 to describe chemical reactions that can occur in living systems without interfering with native biochemical processes. The central challenge was to devise a chemical handle—a functional group that is abiotic and non-reactive with the cellular milieu—that could be incorporated into biomolecules and then selectively ligated to a probe for visualization or isolation.

The azide group, with its small size and unique reactivity, emerged as an ideal candidate. In the late 1990s and early 2000s, Bertozzi's lab pioneered the use of azide-modified sugars for metabolic glycoengineering. They demonstrated that cells could be "fed" synthetic sugars bearing an azide group, which would then be incorporated into the cell's own glycans through the natural biosynthetic pathways. This innovation laid the groundwork for a new era of glycan research.

Key Milestones in the Development of Azide-Modified Sugars:

-

Late 1990s: Carolyn Bertozzi's group begins exploring the concept of a bioorthogonal chemical reporter for studying glycans.

-

2000: The Bertozzi group develops the Staudinger ligation for bioorthogonal labeling of azides in a biological context.

-

Early 2000s: The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, by K. Barry Sharpless and Morten Meldal provides a highly efficient method for labeling azides.

-

2004: Bertozzi's lab develops a copper-free version of the click reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC), which is more suitable for in vivo applications due to the cytotoxicity of copper.

-

Present: Azide-modified sugars are widely used in a variety of applications, from basic research in glycobiology to the development of novel therapeutics and diagnostics.

Core Principles: Metabolic Glycoengineering and Bioorthogonal Ligation

The use of azide-modified sugars is a two-step process:

-

Metabolic Labeling: Cells are incubated with a peracetylated azide-modified sugar (e.g., Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz). The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the "unmasked" azido sugar is processed by the cell's glycosylation machinery and incorporated into various glycoconjugates, such as glycoproteins and glycolipids.

-

Bioorthogonal Ligation: The incorporated azide then serves as a chemical handle for covalent attachment of a probe molecule. This is achieved through a highly specific bioorthogonal reaction, most commonly:

-

Staudinger Ligation: The reaction of the azide with a phosphine-based probe.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between the azide and a terminal alkyne-functionalized probe, catalyzed by copper(I).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between the azide and a strained cyclooctyne probe. This method is preferred for live-cell and in vivo imaging to avoid copper toxicity.

-

A Comparative Look at Common Azide-Modified Sugars

The choice of azide-modified sugar is critical as it determines which class of glycans will be labeled. The three most commonly used peracetylated azide-modified monosaccharides are:

-

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz): A precursor for N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid. It is primarily used to label sialoglycans.

-

Tetraacetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz): Incorporated into various glycoconjugates, including N-glycans, O-glycans, and O-GlcNAc-modified proteins.

-

Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz): Primarily used to label mucin-type O-glycans and can also be converted to UDP-GlcNAz to label O-GlcNAc modified proteins.[1]

Below is a diagram illustrating the metabolic pathways of these three common azide-modified sugars.

Quantitative Data for Experimental Design

The efficiency and potential toxicity of azide-modified sugars are critical considerations for experimental design. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and conditions.

Table 1: Comparison of Common Azide-Modified Sugars

| Feature | Ac4ManNAz | Ac4GlcNAz | Ac4GalNAz |

| Primary Glycan Target | Sialoglycans[1] | N-glycans, O-glycans, O-GlcNAc[1] | Mucin-type O-glycans, O-GlcNAc[1] |

| Metabolic Pathway | Sialic Acid Biosynthesis[1] | Hexosamine Salvage Pathway | Galactose Metabolism & Hexosamine Salvage Pathway |

| Labeling Efficiency | High for sialic acid labeling | Generally lower than Ac4GalNAz for O-GlcNAc | High for O-GalNAc and O-GlcNAc labeling |

| Cytotoxicity | Low at optimal concentrations (e.g., 10 µM), but can reduce cell proliferation at higher concentrations (e.g., 50 µM) | Generally low, but high concentrations may impact cell physiology | Generally low, but high concentrations may impact cell physiology |

Table 2: Kinetic Comparison of Bioorthogonal Ligation Reactions

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | Traceless, but slow kinetics. |

| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Very fast and efficient, but requires a cytotoxic copper catalyst. |

| SPAAC | Azide + Cyclooctyne | ~10⁻³ to 1 | Copper-free and biocompatible, with kinetics dependent on the strain of the cyclooctyne. |

Probing Signaling Pathways: A Case Study of MAPK and PI3K-Akt

Metabolic glycoengineering with azide-modified sugars has emerged as a powerful tool to investigate the role of glycosylation in cellular signaling. For example, studies have shown that treatment of cells with Ac4ManNAz can impact key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt pathways, which are crucial for cell growth, proliferation, and survival.

The diagram below illustrates a generalized workflow for investigating the impact of altered sialylation on these signaling pathways using Ac4ManNAz.

Detailed Experimental Protocols

This section provides detailed protocols for the synthesis of an azide-modified sugar, metabolic labeling of cultured cells, and detection of labeled glycoproteins.

Protocol 1: Synthesis of Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

This protocol is a representative synthesis based on established literature.

Materials:

-

D-Mannosamine hydrochloride

-

Azidoacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Pyridine

-

Acetic anhydride

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

N-Azidoacetylation:

-

Dissolve D-mannosamine hydrochloride in a mixture of DMF and pyridine.

-

In a separate flask, activate azidoacetic acid with DCC and NHS in DCM to form the NHS ester.

-

Add the activated azidoacetic acid solution to the mannosamine solution and stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the N-azidoacetylmannosamine product by silica gel chromatography.

-

-

Peracetylation:

-

Dissolve the N-azidoacetylmannosamine in pyridine.

-

Cool the solution to 0°C and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with EtOAc.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, Ac4ManNAz, by silica gel chromatography (EtOAc/hexanes).

-

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with azide-modified sugars.

Materials:

-

Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz (stock solution in sterile DMSO, e.g., 10 mM)

-

Complete cell culture medium

-

Cultured mammalian cells (e.g., HeLa, Jurkat, CHO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a desired density in a culture dish or plate and allow them to adhere and grow to 60-80% confluency.

-

Preparation of Labeling Medium: Dilute the azide-modified sugar stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific sugar being used.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide-modified sugar. The cells are now ready for downstream analysis.

Protocol 3: Detection of Azide-Labeled Glycoproteins by Fluorescence Microscopy (SPAAC)

This protocol outlines the steps for visualizing the incorporated azides on the cell surface using a fluorescent probe via copper-free click chemistry.

Materials:

-

Metabolically labeled cells (from Protocol 2)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

-

SPAAC Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution (e.g., 10-50 µM in PBS) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets.

Experimental and Analytical Workflows

The successful application of azide-modified sugars relies on a well-planned experimental workflow. The following diagrams illustrate a general experimental workflow and a more specific workflow for glycoproteomic analysis.

Conclusion and Future Directions

The discovery and development of azide-modified sugars have revolutionized the field of glycobiology, providing researchers with unprecedented tools to visualize, track, and analyze glycans in their native environment. This technology has shed light on the critical roles of glycosylation in a wide range of biological processes and diseases. As new azide-modified sugars and more efficient bioorthogonal reactions are developed, the applications of this powerful technology in basic research, drug discovery, and diagnostics will undoubtedly continue to expand. The ability to chemically edit the glycome with precision opens up exciting possibilities for the development of novel therapeutics that target glycosylation-dependent pathways.

References

An In-depth Technical Guide to the Solubility and Stability of Kdo Azide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-deoxy-D-manno-oct-2-ulosonic acid azide (Kdo Azide) in aqueous solutions. While specific quantitative data is limited in publicly available literature, this document consolidates qualitative information and provides detailed experimental protocols for researchers to determine these crucial parameters.

Introduction to this compound

8-Azido-3,8-dideoxy-D-manno-octulosonic acid, commonly known as this compound, is a synthetic analogue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Kdo is a conserved monosaccharide found in the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria. The incorporation of an azide moiety allows for the metabolic labeling of LPS through "click" chemistry, a powerful tool for studying bacterial cell walls and developing novel therapeutics. Understanding the solubility and stability of this compound in aqueous environments is critical for its effective use in these applications.

Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble (qualitative) | Vector Labs, MedchemExpress[1][2] |

| DMSO | Soluble (qualitative) | Vector Labs[1] |

| DMF | Soluble (qualitative) | Vector Labs[1] |

Note: The lack of quantitative solubility data (e.g., in mg/mL or molarity) necessitates experimental determination for applications requiring precise concentrations.

Stability of this compound in Aqueous Solutions

There are no formal studies dedicated to the systematic investigation of this compound's stability under varying pH and temperature conditions. However, its successful application in numerous biological experiments conducted in aqueous media implies a degree of stability under those specific conditions. Organic azides are generally stable in water and at physiological pH, and are unreactive towards biological nucleophiles, which is a key feature of their use in bioorthogonal chemistry.

The stability of glycosyl azides, a related class of compounds, has been noted to be sufficient for their use as precursors in chemical synthesis in aqueous solutions. While this provides some context, the specific stability profile of this compound, with its unique structural features, must be determined empirically.

Experimental Protocols for Determining Solubility and Stability

For researchers requiring precise and quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol for Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (solid)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a Nuclear Magnetic Resonance (NMR) spectrometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the aqueous buffer to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in solution has reached a plateau.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant, or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to ensure all particulates are removed.

-

-

Quantification:

-

Using HPLC:

-

Prepare a calibration curve using known concentrations of this compound in the same aqueous buffer.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration based on the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using NMR:

-

Prepare a standard solution of this compound of a known concentration containing an internal standard of a known concentration.

-

Add the same internal standard to the filtered supernatant.

-

Acquire a quantitative ¹H NMR spectrum of both the standard and the sample.

-

Determine the concentration of this compound in the sample by comparing the integral of a characteristic this compound peak to the integral of the internal standard peak.

-

-

Protocol for Assessing Aqueous Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to investigate the stability of this compound under various pH and temperature conditions.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures over time.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a stability-indicating method (a method that can separate the intact this compound from its potential degradation products)

-

Vials

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution into the different aqueous buffers (pH 4, 7, and 9) to a known final concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Aliquot the test solutions into vials for each time point and condition.

-

Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each condition.

-

Immediately quench any further degradation by cooling the sample (if at elevated temperature) and, if necessary, neutralizing the pH.

-

Analyze the samples by a stability-indicating HPLC method.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining this compound against time for each condition (pH and temperature).

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

-

Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's solubility and stability.

Caption: Workflow for determining this compound solubility and stability.

Conclusion

While this compound is qualitatively known to be soluble in water and is stable enough for use in various biological applications, there is a notable absence of quantitative data in the public domain. For researchers and drug development professionals, empirical determination of these properties is essential for robust and reproducible results. The experimental protocols provided in this guide offer a clear path to obtaining this critical information, enabling the confident and effective use of this compound in a wide range of scientific endeavors.

References

- 1. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and NMR spectroscopic investigation of oligosaccharides containing Kdo and L-glycero-D-manno-heptopyranosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Concepts of Click Chemistry for Bacterial Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry as a powerful tool for the selective labeling of bacteria. It delves into the core principles of this bioorthogonal technology, offering a comparative analysis of the most common click reactions, detailed experimental protocols, and quantitative data to inform experimental design. The visualization of key workflows and pathways is included to facilitate a deeper understanding of these methodologies.

Core Principles of Click Chemistry for Bacterial Labeling

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and can be performed in complex biological environments with minimal side reactions.[1][2] In the context of bacterial labeling, this typically involves a two-step process:

-

Metabolic Incorporation of a Bioorthogonal Reporter: Bacteria are cultured in the presence of a metabolic precursor that has been chemically modified to contain a bioorthogonal functional group, often an azide or an alkyne.[3][4] This "chemical reporter" is incorporated into various macromolecules (e.g., cell wall, proteins, nucleic acids, or glycans) through the bacterium's natural metabolic pathways.[5]

-

Bioorthogonal Ligation: A probe molecule containing the complementary functional group (an alkyne for an azide reporter, or vice-versa) is introduced. This probe is often conjugated to a fluorophore or an affinity tag. The click reaction then specifically and covalently links the probe to the incorporated reporter, thereby labeling the target biomolecule.

This strategy allows for the specific labeling of bacterial components without the need for genetic manipulation, making it applicable to a wide range of bacterial species.

Key Click Chemistry Reactions in Bacterial Labeling

Two primary types of azide-alkyne cycloaddition reactions are predominantly used for bacterial labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and rapid, catalyzed by the presence of copper(I) ions. It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole. While powerful, the potential cytotoxicity of copper has historically limited its application in live cells. However, the development of copper-chelating ligands has significantly mitigated this issue.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic copper catalyst by utilizing a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain of the cyclooctyne provides the activation energy for the reaction with an azide, forming a stable triazole. This makes SPAAC inherently more biocompatible and ideal for live-cell and in vivo imaging. The trade-off is that SPAAC reactions are generally slower than CuAAC and involve bulkier reactive partners.

Data Presentation: Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following tables summarize key quantitative parameters to aid in this decision.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | CuAAC is significantly faster, enabling rapid labeling. |

| Biocompatibility | Moderate; copper toxicity can be a concern, but is mitigated by ligands. | High; no exogenous metal catalyst is required. | SPAAC is the preferred method for long-term live-cell imaging. |

| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. | CuAAC offers minimal steric perturbation to the biological system. |

| Regioselectivity | High (yields 1,4-isomer). | Low (yields a mixture of regioisomers). | CuAAC provides a single, well-defined product. |

| Typical Probe Concentration | 1-100 µM | 1-100 µM | Concentrations are comparable, but may need optimization. |

Table 1: Quantitative Comparison of CuAAC and SPAAC for Bacterial Labeling.

| Parameter | CuAAC | SPAAC | Reference |

| Typical Copper Concentration | 10-100 µM (with ligand) | N/A | |

| Typical Ligand:Copper Ratio | 5:1 to 10:1 | N/A | |

| Typical Incubation Time | 5-30 minutes | 30-120 minutes | |

| Labeling Efficiency | Can be very high with optimized conditions. | Generally high, may require longer incubation. | Both can achieve high labeling density with proper optimization. |

Table 2: Typical Reaction Conditions for Bacterial Labeling.

Experimental Protocols

The following are generalized, detailed methodologies for key bacterial labeling experiments. Note: Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each bacterial species and experimental setup.

Protocol 1: Metabolic Labeling of Gram-Negative Bacterial Lipopolysaccharide (LPS) using an Azido-Sugar and SPAAC

This protocol describes the labeling of LPS in E. coli using an azido-modified analog of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo-N₃) followed by SPAAC with a fluorescently labeled cyclooctyne.

Materials:

-

E. coli culture

-

Luria-Bertani (LB) broth

-

Kdo-N₃ (8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid)

-

Fluorescently labeled dibenzocyclooctyne (e.g., DBCO-Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Bovine serum albumin (BSA)

Procedure:

-

Metabolic Labeling:

-

Grow E. coli to the mid-logarithmic phase in LB broth.

-

Add Kdo-N₃ to the culture medium to a final concentration of 25-100 µM.

-

Incubate the culture for 1-4 hours at 37°C with shaking to allow for metabolic incorporation of the azido-sugar into the LPS.

-

-

Cell Harvesting and Fixation:

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Wash the fixed cells three times with PBS.

-

-

SPAAC Reaction:

-

Resuspend the fixed cells in PBS containing 1% BSA.

-

Add the fluorescently labeled DBCO probe to a final concentration of 10-50 µM.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove excess fluorescent probe.

-

Resuspend the final cell pellet in PBS.

-

The labeled bacteria are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Protocol 2: Labeling of Nascent Proteins in Intracellular Bacteria using an Alkyne-Amino Acid and CuAAC

This protocol details the labeling of newly synthesized proteins in intracellular bacteria using the methionine analog L-homopropargylglycine (HPG) and subsequent CuAAC reaction.

Materials:

-

Host cells infected with intracellular bacteria

-

Culture medium deficient in methionine

-

L-Homopropargylglycine (HPG)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)

Procedure:

-

Metabolic Labeling:

-

Replace the culture medium of the infected host cells with methionine-free medium.

-

Add HPG to the medium to a final concentration of 50-200 µM.

-

Incubate for 30 minutes to 2 hours to allow for incorporation of HPG into newly synthesized bacterial proteins.

-

-

Fixation and Permeabilization:

-

Remove the HPG-containing medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes on ice.

-

-

CuAAC Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide) at 2-10 µM.

-

CuSO₄ at 50-100 µM.

-

A copper-chelating ligand (e.g., THPTA) at a 5:1 molar ratio to CuSO₄.

-

A reducing agent (e.g., sodium ascorbate) at 2.5 mM.

-

-

Add the reaction cocktail to the permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS containing 3% BSA.

-

The labeled intracellular bacteria are now ready for visualization by fluorescence microscopy.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: General workflow for bacterial labeling using click chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. benchchem.com [benchchem.com]

- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of E. coli with Kdo-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction